molecular formula C18H22N4O3 B1262130 Malate benzylhydrazine CAS No. 17605-40-2

Malate benzylhydrazine

Cat. No.: B1262130
CAS No.: 17605-40-2
M. Wt: 342.4 g/mol
InChI Key: DTIHNOOQNYTODJ-UHFFFAOYSA-N
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Description

Malate benzylhydrazine is a hydrazine derivative characterized by a benzyl group attached to a hydrazine backbone, further modified with a malate moiety.

Properties

CAS No.

17605-40-2

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

1-N',4-N'-dibenzyl-2-hydroxybutanedihydrazide

InChI

InChI=1S/C18H22N4O3/c23-16(18(25)22-20-13-15-9-5-2-6-10-15)11-17(24)21-19-12-14-7-3-1-4-8-14/h1-10,16,19-20,23H,11-13H2,(H,21,24)(H,22,25)

InChI Key

DTIHNOOQNYTODJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNNC(=O)CC(C(=O)NNCC2=CC=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)CNNC(=O)CC(C(=O)NNCC2=CC=CC=C2)O

Synonyms

malate benzylhydrazine
malate benzylhydrazine dihydrochloride, (+-)-isomer
malate benzylhydrazine, (+-)-isomer
malate benzylhydrazine, (S)-isomer
malic acid benzylhydrazide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Benzylidenebenzohydrazides
  • Synthesis: Derivatives such as (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides are synthesized via multi-step condensation reactions involving hydrazides and halogenated benzaldehydes . Malate benzylhydrazine likely follows a similar pathway, substituting malate-containing aldehydes.
  • Key Features : Halogenation at the benzylidene position enhances stability and bioactivity, a strategy applicable to malate derivatives for tailored pharmacokinetics .
N'-(Substituted Benzylidene)-4-(Benzimidazolyl)Benzohydrazides
  • Synthesis : These compounds are synthesized in three steps, starting with phenylenediamine and methyl-4-formyl benzoate, followed by hydrazide formation and aldehyde condensation . This compound may incorporate malate during the aldehyde condensation step.
Phenylhydrazine and Phenylethylhydrazine
  • Structural Differences: Phenylhydrazine lacks the benzyl group, while phenylethylhydrazine includes an ethyl spacer.

Pharmacological and Biochemical Comparisons

Enzyme Inhibition
  • Monoamine Oxidase (MAO) Inhibition: Benzylhydrazine: Binds more tightly to MAO B (Ki = 0.12 µM) than MAO A (Ki = 1.5 µM) . Phenylethylhydrazine: Irreversibly inhibits MAO A/B via FAD reduction, with 6–7-fold higher O₂ consumption than benzylhydrazine .
  • Carbonic Anhydrase II (CA-II) Interaction :

    • Benzylhydrazine forms adducts with Co(II)-CA-II, altering enzyme spectra . Malate derivatives could modulate this interaction via carboxylate groups.
Metabolic Pathways
  • Benzylhydrazine : Metabolized to hippuric acid in rats, indicating hydrolysis of the benzyl group .
  • Pivhydrazine : Shares similar metabolism, suggesting this compound may also undergo hydrolysis to malic acid derivatives .

Table 2: Pharmacological Properties

Compound MAO Inhibition (Ki) Metabolism Toxicity Profile References
Benzylhydrazine MAO B: 0.12 µM; MAO A: 1.5 µM Converted to hippuric acid Tumorigenic (lung, vascular)
Phenylethylhydrazine Irreversible MAO A/B inhibitor Forms phenylacetaldehyde Neurotoxic (radical formation)
Phenylhydrazine Weak MAO binder Oxidized to phenyl radicals Hemolytic, carcinogenic
This compound Hypothesized MAO B selectivity Likely malate + hippuric acid Pending toxicological studies -

Toxicological Comparisons

  • Benzylhydrazine Dihydrochloride: Induces lung adenomas and vascular angiosarcomas in Swiss mice .
  • Phenylhydrazine Hydrochloride : Confirmed tumorigenicity, used clinically with caution .
  • Phenylethylhydrazine : Generates carbon-centered radicals via MAO-catalyzed oxidation, leading to enzyme inactivation .

Q & A

Q. What are the optimal synthetic routes for preparing benzylhydrazine derivatives with high purity and yield?

Benzylhydrazine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, a continuous-flow process using formamide and benzylhydrazine in DMSO achieved a 73% yield for 1-benzyl-3-methyl-1H-1,2,4-triazole, with reaction parameters optimized for temperature and stoichiometry (1.15 equiv benzylhydrazine) . Similarly, curcumin pyrazole derivatives were synthesized by reacting curcumin diketones with benzylhydrazine under reflux conditions, highlighting the importance of solvent choice (e.g., ethanol) and reaction time (1 hour) . Methodological optimization should prioritize reproducibility, scalability, and adherence to green chemistry principles.

Q. Which analytical techniques are most reliable for characterizing benzylhydrazine and its derivatives?

Liquid chromatography (LC) coupled with mass spectrometry (MS) is critical for purity assessment and structural confirmation. For instance, LC retention times (r.t. 0.60 min) and MS [M+H]+ peaks (e.g., m/z 174.20) are used to validate synthetic products . Gas chromatography with nitrogen-specific detection (GC-NPD) is effective for quantifying benzylhydrazine in biological matrices, achieving detection limits <1 ng/mL when using acetylacetone derivatization and solvent extraction . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy further elucidate functional groups and stereochemistry.

Advanced Research Questions

Q. How does benzylhydrazine selectively inhibit monoamine oxidase (MAO) isoforms, and what structural insights explain this selectivity?

Benzylhydrazine exhibits stronger binding to MAO B than MAO A due to interactions with the flavin adenine dinucleotide (FAD) cofactor. X-ray crystallography (2.3 Å resolution) reveals alkylation at the N(5) position of FAD in MAO B, forming a covalent adduct . Kinetic studies show that MAO B inhibition involves a two-step mechanism: (1) enzyme-catalyzed conversion of benzylhydrazine to a diazene intermediate and (2) radical-mediated alkylation of FAD, requiring molecular oxygen . Computational docking studies can further predict isoform selectivity by analyzing substrate-binding pocket steric and electronic complementarity .

Q. What methodological approaches are used to study the radical-mediated inactivation of enzymes by benzylhydrazine?

Electron paramagnetic resonance (EPR) spectroscopy paired with radical traps (e.g., α-(4-pyridyl-1-oxide)-N-tert-butylnitrone) detects carbon-centered benzyl radicals generated during enzyme inactivation . Mass spectrometry identifies covalent adducts (e.g., single alkylation of FAD) and quantifies residual enzyme activity. For example, in peptidylglycine α-amidating enzyme studies, nonlinear inactivation kinetics (parabolic 1/[rate] vs 1/[benzylhydrazine] plots) indicate two-site binding, validated by copper redox analysis via EPR .

Q. How can computational modeling inform the adsorption properties of benzylhydrazine on nanostructured materials?

Density functional theory (DFT) calculations predict adsorption energetics and electronic interactions. For carboxylated carbon nanotubes, DFT reveals that benzylhydrazine adsorption is driven by hydrogen bonding between hydrazine groups and carboxyl moieties, with adsorption strength influenced by nanocage electron-donating properties . Molecular dynamics simulations can further assess conformational stability and binding kinetics under physiological conditions.

Q. What in vivo models and pharmacokinetic parameters are critical for assessing benzylhydrazine's placental transfer and fetal exposure?

Pregnant rat models (e.g., gestational day 17) are used to study placental transfer. Benzylhydrazine clearance rates differ between maternal and fetal tissues: while non-pregnant rats clear benzylhydrazine from brain and liver within 24 hours, pregnant rats retain detectable levels in amniotic fluid and fetal liver . Key parameters include hydrolase activity (e.g., isocarboxazid hydrolase in maternal liver) and MAO inhibition thresholds in fetal tissues. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies tissue-specific concentrations and metabolic byproducts.

Data Contradictions and Resolutions

  • MAO Inhibition Selectivity : reports benzylhydrazine's tighter binding to MAO B, while notes its superior MAO inhibition compared to phenethylhydrazine. This discrepancy may arise from differences in experimental systems (e.g., human vs. rodent enzymes) or assay conditions (e.g., oxygen dependency) .
  • Enzyme Inactivation Mechanisms : proposes a radical-mediated pathway for peptidylglycine α-amidating enzyme inactivation, whereas suggests a hydroperoxy intermediate in bovine serum amine oxidase inhibition. Reconciling these requires comparative studies using mutational analysis and isotopic labeling.

Methodological Recommendations

  • Synthesis : Optimize continuous-flow reactors for scalability and real-time monitoring .
  • Analytics : Combine GC-NPD for quantification with LC-MS/MS for metabolite profiling .
  • In Vivo Studies : Use isotopic tracers (e.g., 14C-labeled benzylhydrazine) to track placental transfer dynamics .

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